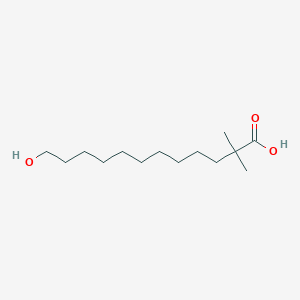![molecular formula C11H17NO4 B14364506 5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 90367-98-9](/img/structure/B14364506.png)
5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione: is an organic compound with a complex structure that includes a dioxane ring and a butylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of a dioxane derivative with a butylamine compound. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, often incorporating green chemistry principles to reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics .
Biology: In biological research, this compound may be used to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties .
Mecanismo De Acción
The mechanism of action of 5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biochemical and physiological effects . The exact pathways involved depend on the specific context and application of the compound .
Comparación Con Compuestos Similares
2′-Deoxyimmunosine: This compound has a similar structure and is used in nucleic acid research.
Methylene (Methylidene): This compound is a simple carbene with different reactivity and applications.
Uniqueness: 5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
90367-98-9 |
|---|---|
Fórmula molecular |
C11H17NO4 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
5-(butylaminomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C11H17NO4/c1-4-5-6-12-7-8-9(13)15-11(2,3)16-10(8)14/h7,12H,4-6H2,1-3H3 |
Clave InChI |
XMFQOMDLTFHXQI-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC=C1C(=O)OC(OC1=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)](/img/structure/B14364424.png)
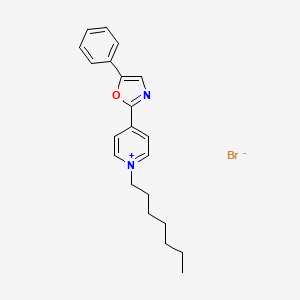
![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)
![4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)](/img/structure/B14364440.png)
![2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate](/img/structure/B14364445.png)
![4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one](/img/structure/B14364449.png)
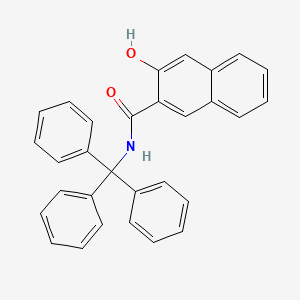
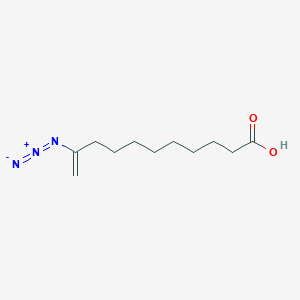

![3,3'-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide](/img/structure/B14364471.png)
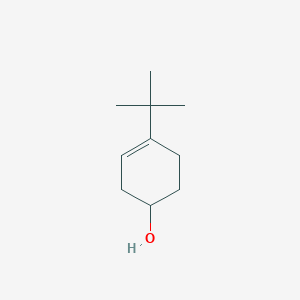
![1,4-Dipropyloctahydro-1H-1,4-ethanobenzo[7]annulene-2,3-dione](/img/structure/B14364480.png)
![Silane, 1H-cyclopropa[b]naphthalen-1-ylidenebis[trimethyl-](/img/structure/B14364481.png)
